2-(Aminomethyl)-6-ethoxybenzo[d]oxazole
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Overview
Description
2-(Aminomethyl)-6-ethoxybenzo[d]oxazole is a heterocyclic compound belonging to the class of benzoxazoles. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused with an oxazole ring, with an aminomethyl group at the 2-position and an ethoxy group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-ethoxybenzo[d]oxazole typically involves the cyclization of appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-6-ethoxybenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzoxazoles.
Scientific Research Applications
2-(Aminomethyl)-6-ethoxybenzo[d]oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-6-ethoxybenzo[d]oxazole involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the benzoxazole ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminooxazole: Contains a primary amine group and is known for its antimicrobial properties.
2-Aminothiazole: Similar structure but with a sulfur atom instead of oxygen, also known for antimicrobial activity.
Uniqueness
2-(Aminomethyl)-6-ethoxybenzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminomethyl and ethoxy groups allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(6-ethoxy-1,3-benzoxazol-2-yl)methanamine |
InChI |
InChI=1S/C10H12N2O2/c1-2-13-7-3-4-8-9(5-7)14-10(6-11)12-8/h3-5H,2,6,11H2,1H3 |
InChI Key |
LSQGMEZOYVDTNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(O2)CN |
Origin of Product |
United States |
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